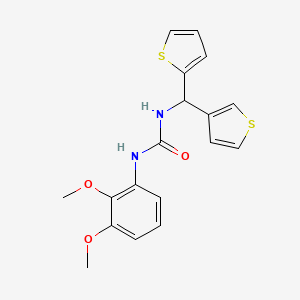
1-(2,3-Dimethoxyphenyl)-3-(thiophen-2-yl(thiophen-3-yl)methyl)urea
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(2,3-Dimethoxyphenyl)-3-(thiophen-2-yl(thiophen-3-yl)methyl)urea is a useful research compound. Its molecular formula is C18H18N2O3S2 and its molecular weight is 374.47. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
1-(2,3-Dimethoxyphenyl)-3-(thiophen-2-yl(thiophen-3-yl)methyl)urea, identified by its CAS number 2034307-18-9, is a synthetic compound that has garnered attention for its potential biological activities. This article explores its biological activity, including antimicrobial properties, anticancer effects, and mechanisms of action.
Chemical Structure and Properties
The molecular formula of this compound is C18H18N2O3S2, with a molecular weight of 374.5 g/mol. Its structure features both methoxy-substituted aromatic rings and thiophene moieties, which are crucial for its biological interactions.
| Property | Value |
|---|---|
| Molecular Formula | C18H18N2O3S2 |
| Molecular Weight | 374.5 g/mol |
| CAS Number | 2034307-18-9 |
Antimicrobial Activity
Research indicates that compounds with similar structures exhibit significant antimicrobial properties. For instance, studies have shown that thiazole derivatives with similar substituents demonstrate potent activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli .
Case Study: Antimicrobial Efficacy
A comparative study assessed the antimicrobial activity of various thiophene-containing compounds. The results highlighted that compounds with electron-donating groups, such as methoxy groups, exhibited enhanced antibacterial effects. Specifically, the minimum inhibitory concentrations (MICs) against S. aureus were found to be lower than those of traditional antibiotics like ciprofloxacin .
Anticancer Properties
The compound's potential as an anticancer agent has also been investigated. Similar compounds have shown cytotoxic effects on various cancer cell lines, including breast adenocarcinoma (MCF-7) and leukemia cells. For example, derivatives with methoxy substituents were reported to induce apoptosis in cancer cells via caspase activation pathways .
Case Study: Cytotoxicity Against Cancer Cell Lines
In a study examining the cytotoxic effects of thiophene-based ureas on MCF-7 cells, it was found that certain derivatives exhibited IC50 values in the low micromolar range, indicating potent anticancer activity. The mechanism involved the induction of apoptosis and cell cycle arrest at the G1 phase .
The biological activity of this compound can be attributed to its ability to interact with specific molecular targets within cells:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in cell proliferation and survival.
- Receptor Modulation : It could modulate receptor activities that are critical for cancer cell growth.
- Induction of Apoptosis : The presence of methoxy groups enhances interactions with apoptotic pathways.
特性
IUPAC Name |
1-(2,3-dimethoxyphenyl)-3-[thiophen-2-yl(thiophen-3-yl)methyl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N2O3S2/c1-22-14-6-3-5-13(17(14)23-2)19-18(21)20-16(12-8-10-24-11-12)15-7-4-9-25-15/h3-11,16H,1-2H3,(H2,19,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YMKMLADLNYZAHB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1OC)NC(=O)NC(C2=CSC=C2)C3=CC=CS3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N2O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














